3-{2-[(5-{1-[(4-Chlorophenyl)formamido]-3-methylbutyl}-4-methyl-1,2,4-triazol-3-YL)sulfanyl]acetamido}benzoic acid
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Overview
Description
3-{2-[(5-{1-[(4-Chlorophenyl)formamido]-3-methylbutyl}-4-methyl-1,2,4-triazol-3-YL)sulfanyl]acetamido}benzoic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a chlorophenyl group, a triazole ring, and a benzoic acid moiety, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{2-[(5-{1-[(4-Chlorophenyl)formamido]-3-methylbutyl}-4-methyl-1,2,4-triazol-3-YL)sulfanyl]acetamido}benzoic acid typically involves multiple steps, starting with the formation of the triazole ring This can be achieved through a cyclization reaction involving appropriate precursors under controlled conditions
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of advanced catalytic systems and continuous flow reactors to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
3-{2-[(5-{1-[(4-Chlorophenyl)formamido]-3-methylbutyl}-4-methyl-1,2,4-triazol-3-YL)sulfanyl]acetamido}benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, particularly at the chlorophenyl and triazole moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dechlorinated or hydrogenated products.
Scientific Research Applications
3-{2-[(5-{1-[(4-Chlorophenyl)formamido]-3-methylbutyl}-4-methyl-1,2,4-triazol-3-YL)sulfanyl]acetamido}benzoic acid has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological processes involving triazole-containing compounds.
Industry: The compound could be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-{2-[(5-{1-[(4-Chlorophenyl)formamido]-3-methylbutyl}-4-methyl-1,2,4-triazol-3-YL)sulfanyl]acetamido}benzoic acid involves its interaction with specific molecular targets. The triazole ring and chlorophenyl group are likely to play key roles in binding to these targets, potentially modulating their activity. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
4-Chlorophenyl derivatives: Compounds with similar chlorophenyl groups may exhibit comparable properties.
Triazole-containing compounds: Other triazole derivatives could share similar biological activities.
Benzoic acid derivatives: Compounds with benzoic acid moieties may have related chemical reactivity.
Uniqueness
What sets 3-{2-[(5-{1-[(4-Chlorophenyl)formamido]-3-methylbutyl}-4-methyl-1,2,4-triazol-3-YL)sulfanyl]acetamido}benzoic acid apart is its unique combination of functional groups, which may confer distinct properties and applications not seen in other similar compounds.
Properties
Molecular Formula |
C24H26ClN5O4S |
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Molecular Weight |
516.0 g/mol |
IUPAC Name |
3-[[2-[[5-[1-[(4-chlorobenzoyl)amino]-3-methylbutyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoic acid |
InChI |
InChI=1S/C24H26ClN5O4S/c1-14(2)11-19(27-22(32)15-7-9-17(25)10-8-15)21-28-29-24(30(21)3)35-13-20(31)26-18-6-4-5-16(12-18)23(33)34/h4-10,12,14,19H,11,13H2,1-3H3,(H,26,31)(H,27,32)(H,33,34) |
InChI Key |
XLRHVZPETKYVLW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C1=NN=C(N1C)SCC(=O)NC2=CC=CC(=C2)C(=O)O)NC(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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